molecular formula C14H11BrN2S B12614098 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline CAS No. 898825-59-7

6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline

Cat. No.: B12614098
CAS No.: 898825-59-7
M. Wt: 319.22 g/mol
InChI Key: URVUELSNVIFZGQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is a heterocyclic compound that features both a quinoline and a thiazole ring

Preparation Methods

The synthesis of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with bromine under controlled conditions.

    Quinoline Ring Formation: The quinoline ring is then formed by cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the thiazole and quinoline rings. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in electrophilic substitution reactions, while the quinoline ring can undergo nucleophilic substitution.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other quinoline and thiazole derivatives, such as:

    6-Bromoquinoline: Lacks the thiazole ring but shares the quinoline structure.

    2,4-Dimethylthiazole: Contains the thiazole ring but lacks the quinoline structure.

    Thiazoloquinolines: Compounds with similar structures but different substituents.

6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is unique due to the presence of both the quinoline and thiazole rings, as well as the specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

898825-59-7

Molecular Formula

C14H11BrN2S

Molecular Weight

319.22 g/mol

IUPAC Name

5-(6-bromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C14H11BrN2S/c1-8-14(18-9(2)16-8)13-5-3-10-7-11(15)4-6-12(10)17-13/h3-7H,1-2H3

InChI Key

URVUELSNVIFZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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